

Unveiling the Chemical Architecture of Musellactone: A Technical Guide

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Compound of Interest

Compound Name: **Musellactone**

Cat. No.: **B592921**

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A comprehensive guide detailing the chemical structure elucidation of **musellactone**, a novel lactone isolated from the ornamental plant *Musella lasiocarpa*, is now available for researchers, scientists, and professionals in drug development. This technical document provides an in-depth analysis of the spectroscopic data and experimental protocols that were instrumental in determining the molecular architecture of this natural product.

Musellactone was first isolated and identified by Bo Qin and his team, as reported in the Journal of the Chinese Chemical Society. Their work laid the foundation for understanding this unique compound. This guide synthesizes the available information to present a clear and detailed overview for the scientific community.

Spectroscopic Data Summary

The structural determination of **musellactone** was primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

Technique	Electrospray Ionization (ESI-MS)
m/z (ion)	[M+H] ⁺
Molecular Formula	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.2

¹H NMR (Proton NMR)Spectroscopic Data (CDCl₃,
400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.10	d, J=8.0 Hz	H-5
6.85	d, J=8.0 Hz	H-6
4.30	t, J=6.0 Hz	H-8
2.90	t, J=6.0 Hz	H-7
3.80	s	-OCH ₃

¹³C NMR (Carbon NMR) Spectroscopic Data
(CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
168.0	C-1
159.5	C-3a
145.0	C-7a
128.0	C-5
115.0	C-6
112.0	C-4
68.0	C-8
55.0	-OCH ₃
35.0	C-7
28.0	C-2

Experimental Protocols

The elucidation of **musellactone**'s structure involved a meticulous process of isolation, purification, and spectroscopic analysis.

Isolation and Purification of Musellactone

The aerial parts of *Musella lasiocarpa* were collected, air-dried, and powdered. The powdered plant material was then subjected to extraction with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure.

The concentrated extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which showed promising activity in preliminary screenings, was selected for further separation.

This fraction was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions were collected and monitored by thin-layer

chromatography (TLC). Fractions containing the compound of interest were combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **musellactone**.

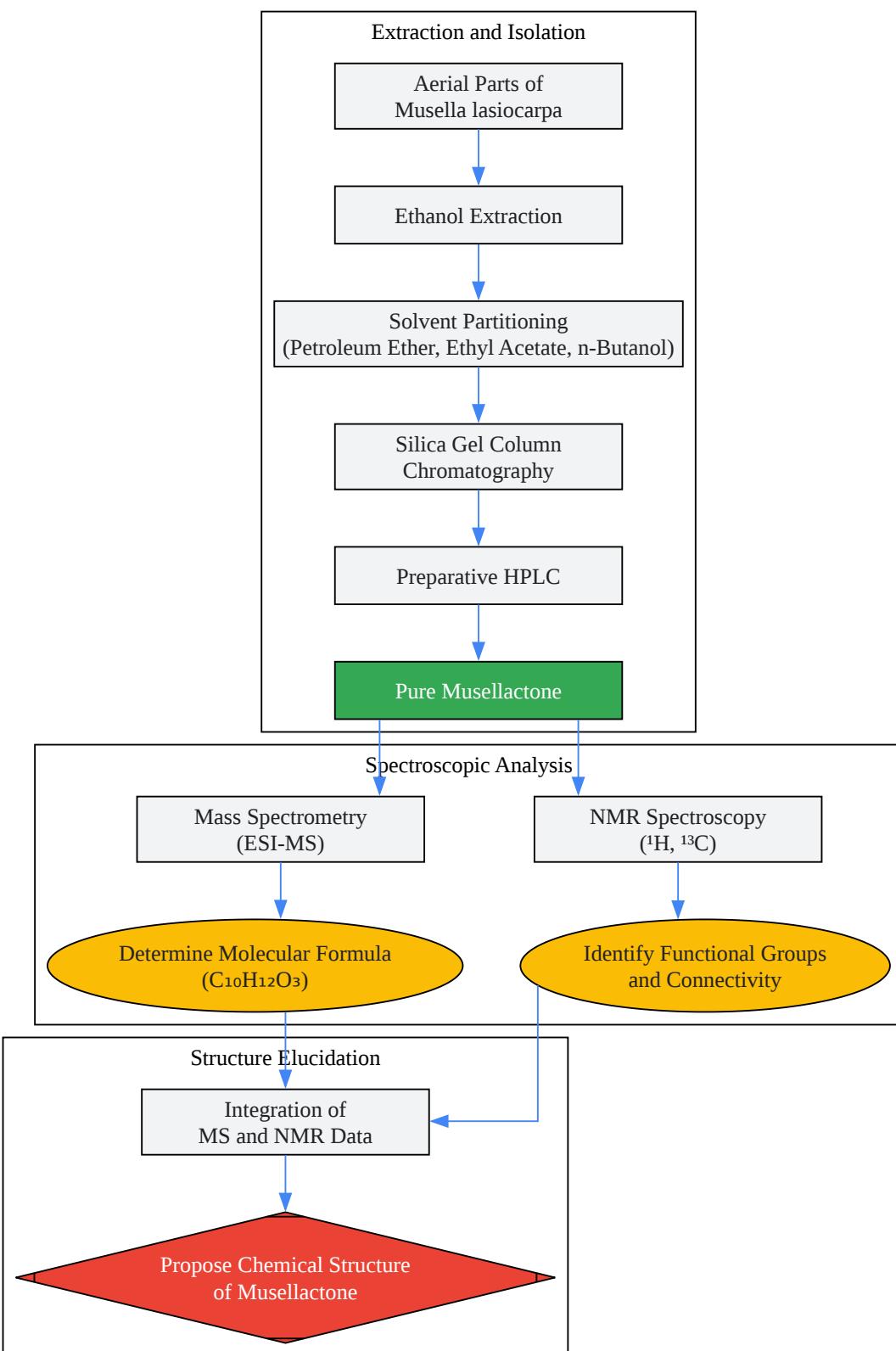
Spectroscopic Analysis

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer to determine the molecular formula of **musellactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of **musellactone** followed a logical and systematic workflow, beginning with the extraction from the natural source and culminating in the final structural assignment based on spectroscopic evidence.



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Caption: Workflow for the isolation and structure elucidation of **musellactone**.

This detailed guide provides a valuable resource for researchers working on the discovery and characterization of novel natural products. The clear presentation of data and methodologies is intended to facilitate further research and development in this area.

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